molecular formula C23H34N2O B13930645 5-Octyl-2-(4-(pentyloxy)phenyl)pyrimidine CAS No. 57202-47-8

5-Octyl-2-(4-(pentyloxy)phenyl)pyrimidine

Cat. No.: B13930645
CAS No.: 57202-47-8
M. Wt: 354.5 g/mol
InChI Key: XBFOOKLSWGVWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Octyl-2-(4-(pentyloxy)phenyl)pyrimidine is an organic compound with the molecular formula C23H34N2O and a molecular weight of 354.53 g/mol This compound is characterized by its pyrimidine core substituted with an octyl group at the 5-position and a pentyloxyphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octyl-2-(4-(pentyloxy)phenyl)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Octyl-2-(4-(pentyloxy)phenyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Octyl-2-(4-(pentyloxy)phenyl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Octyl-2-(4-(pentyloxy)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Octyl-2-(4-(pentyloxy)phenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

57202-47-8

Molecular Formula

C23H34N2O

Molecular Weight

354.5 g/mol

IUPAC Name

5-octyl-2-(4-pentoxyphenyl)pyrimidine

InChI

InChI=1S/C23H34N2O/c1-3-5-7-8-9-10-12-20-18-24-23(25-19-20)21-13-15-22(16-14-21)26-17-11-6-4-2/h13-16,18-19H,3-12,17H2,1-2H3

InChI Key

XBFOOKLSWGVWMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.